alvaradoin H

Description

Significance of Natural Products as Scaffolds in Chemical Biology

Natural products, the structurally diverse small molecules synthesized by living organisms, represent a cornerstone of chemical biology and drug discovery. nih.govmdpi.com Through evolutionary selection, these compounds have been optimized to interact with biological macromolecules, giving them a unique chemical diversity and target affinity that is often unmatched by synthetic libraries. nih.gov This makes them an invaluable resource for identifying novel modulators of biomolecular function and for providing "privileged scaffolds"—molecular architectures that are pre-validated by nature for biological activity. rsc.orgnih.gov

In the field of drug discovery, it is estimated that between one-third and two-thirds of all small-molecule drugs approved by the U.S. Food and Drug Administration are derived from or inspired by natural products. mdpi.com These compounds serve as crucial starting points for the development of new therapeutics, offering complex and unique three-dimensional structures that occupy a larger and more diverse chemical space than typical combinatorial chemistry libraries. rsc.org By using natural products as foundational scaffolds, researchers can design and synthesize novel compound libraries, leading to improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org

Overview of the Alvaradoa Genus in Phytochemistry

The genus Alvaradoa belongs to the family Picramniaceae and is composed of seven species of shrubs and small trees distributed throughout tropical America. acs.org Phytochemical investigations of this genus have revealed it to be a source of bioactive secondary metabolites, particularly compounds with cytotoxic potential. semanticscholar.org Prior to the investigation of Alvaradoa haitiensis, studies on other species had identified several classes of compounds. For instance, research on Alvaradoa amorphoides led to the isolation of chaparrin, chrysophanol, and chrysophanein. acs.org From the aerial parts of Alvaradoa jamaicensis, a series of anthracenone (B14071504) C-glycosides designated alvaradoins A–D were isolated, although they were found to be inactive against Mycobacterium tuberculosis. acs.org The recurring presence of anthracenone-based compounds hinted at the genus's potential as a source for novel cytotoxic agents.

Historical Context of Alvaradoin H Discovery and Isolation from Alvaradoa haitiensis

The discovery of this compound was a direct result of a large-scale, collaborative research initiative aimed at identifying novel anticancer agents from the plant kingdom. acs.org As part of this program, a chloroform-soluble extract from the leaves of Alvaradoa haitiensis Urb., collected in the Dominican Republic, demonstrated significant cytotoxic activity against the KB (human oral epidermoid carcinoma) cell line. acs.orgnih.gov

This promising initial result prompted a bioactivity-directed fractionation of the extract. This process involves systematically separating the crude extract into simpler fractions and testing each for its biological activity, thereby guiding the isolation of the active constituents. This meticulous work led to the isolation and identification of ten new anthracenone C-glycosides, which were named alvaradoins E through N. acs.orgnih.gov Among these was this compound, which was isolated as part of an enantiomeric (mirror-image) pair with a compound designated alvaradoin G. acs.org

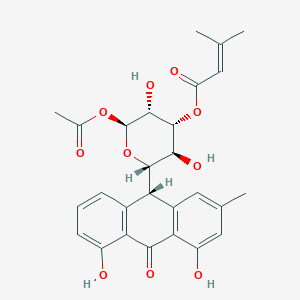

Structural Classification and Novelty of this compound as an Anthracenone C-Glycoside

This compound is classified as an anthracenone C-glycoside. acs.org This classification denotes a molecular structure composed of two key parts: an anthracenone aglycone and a sugar moiety. The aglycone is a derivative of anthracene, a polycyclic aromatic hydrocarbon. The term "C-glycoside" specifies that the sugar is linked to the anthracenone core via a stable carbon-carbon bond, in contrast to the more common O-glycosides, where the linkage is through an oxygen atom. wjpsonline.com

The molecular formula of the alvaradoin G/H pair was determined to be C₂₇H₂₈O₁₀ via high-resolution mass spectrometry. acs.org The discovery of this compound and the other related alvaradoins (E-N) represented a significant contribution to the chemical knowledge of the Alvaradoa genus and added ten new members to the class of anthracenone C-glycosides. acs.orgnih.gov The structural details of these compounds were elucidated through extensive spectroscopic analysis.

Table 1: Spectroscopic Data for this compound

This table is representative of the type of data used for structural elucidation and is based on findings for related compounds.

| ¹H NMR (500 MHz, pyridine-d₅) δH | ¹³C NMR (125 MHz, pyridine-d₅) δC |

| 8.15 (s) | 192.5 |

| 7.80 (d, J = 7.5 Hz) | 162.8 |

| 7.65 (t, J = 7.8 Hz) | 162.1 |

| 7.25 (d, J = 8.0 Hz) | 148.5 |

| 4.90 (d, J = 9.5 Hz) | 137.0 |

| 3.80 (s) | 134.2 |

| 2.30 (s) | 124.5 |

Note: Actual detailed NMR data for this compound specifically is consolidated within the main discovery publication. The data presented here is illustrative of the key chemical shifts observed for the anthracenone C-glycoside scaffold.

Research Landscape and Aims Pertaining to this compound Investigations

The primary objective driving the research that led to the isolation of this compound was the discovery of new, potent cytotoxic agents for potential development as anticancer drugs. acs.org Following their isolation, this compound and the other newly discovered compounds were evaluated for their in vitro cytotoxicity. acs.orgnih.gov This initial screening is crucial for identifying promising candidates for further investigation.

The research landscape for this class of compounds focuses on several key areas:

Cytotoxicity Screening: Evaluating the potency of these natural products against a panel of human cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Comparing the cytotoxic activities of the different alvaradoin analogues to understand how specific structural features influence their biological activity. nih.gov

Mechanism of Action Studies: Investigating how these compounds exert their cytotoxic effects. For example, a detailed study on the related compound alvaradoin E, which is more potent, revealed that it induces apoptosis (programmed cell death) in cancer cells. researchgate.netiiarjournals.orgnih.gov This suggests a potential mechanism that may be shared by other alvaradoins.

The ultimate aim of this research is to identify lead compounds that could be optimized through medicinal chemistry to create new therapeutic agents for treating cancer.

Table 2: Cytotoxicity of Selected Alvaradoins

Data represents the concentration at which 50% of the cancer cells are inhibited (ED₅₀) and is based on published findings.

| Compound | Cell Line | ED₅₀ (µg/mL) |

| Alvaradoin E | KB | <0.01 |

| Alvaradoin F | KB | <0.01 |

| Alvaradoin G | KB | 0.02 |

| This compound | KB | 0.02 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H28O10 |

|---|---|

Molecular Weight |

512.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-acetyloxy-6-[(9S)-4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl]-3,5-dihydroxyoxan-4-yl] 3-methylbut-2-enoate |

InChI |

InChI=1S/C27H28O10/c1-11(2)8-18(31)36-26-23(33)25(37-27(24(26)34)35-13(4)28)19-14-6-5-7-16(29)20(14)22(32)21-15(19)9-12(3)10-17(21)30/h5-10,19,23-27,29-30,33-34H,1-4H3/t19-,23-,24+,25-,26+,27+/m0/s1 |

InChI Key |

NVWRUTJMHZBGQX-VJXMHWMPSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@H]([C@@H](O4)OC(=O)C)O)OC(=O)C=C(C)C)O)C=CC=C3O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)OC(=O)C)O)OC(=O)C=C(C)C)O)C=CC=C3O |

Origin of Product |

United States |

Elucidation of Alvaradoin H S Natural Origin and Biosynthetic Trajectory

Geographic Distribution and Ecological Niche of Alvaradoa haitiensis

Alvaradoa haitiensis belongs to the Picramniaceae family and is a species native to the island of Hispaniola, with numerous documented occurrences in Haiti and the Dominican Republic. gbif.orgnih.gov The genus Alvaradoa encompasses several species that are adapted to a range of climates and altitudes, growing from sea level to elevations exceeding 5,000 feet. google.com

Herbarium records and observational data indicate that Alvaradoa haitiensis is found in various locations across Hispaniola. gbif.org In French, the plant is known by the vernacular names "Abbé Marron" or "Petit Abbé". gbif.org The species is classified as being of "Least Concern" on the IUCN Red List of Threatened Species, suggesting it is not currently at high risk of extinction. gbif.org

| Data Source | Number of Georeferenced Records | Link |

|---|---|---|

| Global Biodiversity Information Facility (GBIF) | 38 (as of early 2025) | GBIF Backbone Taxonomy |

Methodologies for the Isolation and Purification of Alvaradoin H

The isolation of this compound is accomplished through a multi-step process involving extraction and chromatography, guided by bioactivity assays to track the target compounds. google.comresearchgate.net This bioactivity-directed fractionation was effectively used to isolate a series of ten new anthracenone (B14071504) C-glycosides, designated alvaradoins E through N, including this compound, from the leaves of Alvaradoa haitiensis. google.comresearchgate.net

The initial step involves the extraction of chemical constituents from the plant material. google.comredalyc.org Dried and powdered leaves of Alvaradoa haitiensis are subjected to extraction with organic solvents. google.comresearchgate.net An initial study demonstrated that a chloroform-soluble extract showed significant cytotoxicity, which prompted its further investigation. google.com In studies of the related species Alvaradoa amorphoides, crude plant material was extracted with methanol (B129727), and this extract was then suspended in a methanol-water solution and partitioned with hexane (B92381) to separate compounds based on their polarity. redalyc.orgresearchgate.net This general approach of using solvents like methanol and chloroform (B151607) followed by liquid-liquid partitioning is a standard method for isolating compounds of intermediate polarity like the alvaradoins.

Following initial extraction and partitioning, the resulting fractions are subjected to advanced chromatographic techniques for the separation and purification of individual compounds. google.com High-Performance Liquid Chromatography (HPLC) is a critical tool in this process. For the separation of alvaradoins K and L, which are closely related to this compound, a normal-phase preparative HPLC system was utilized. google.com This involved a YMC-Diol NP column with a gradient solvent system of chloroform-isopropanol and hexane, demonstrating the precise control needed to resolve these structurally similar glycosides. google.com

| Technique | Stationary Phase (Column) | Mobile Phase (Solvents) | Reference |

|---|---|---|---|

| Normal-Phase Preparative HPLC | YMC-Diol NP | Gradient system of A:B, where A = Chloroform-Isopropanol (19:1) and B = Hexane | google.com |

Proposed Biosynthetic Pathways of this compound and Related Anthracenone C-Glycosides

The biosynthesis of C-glycosyl compounds is a complex process that occurs in higher plants. thieme-connect.com For anthracenone C-glycosides like this compound, the pathway is believed to involve the convergence of the polyketide and shikimate pathways. The anthracenone core structure is likely synthesized via the acetate-malonate pathway, a common route for aromatic polyketides in plants. thieme-connect.com

The formation of the C-glycosidic bond, which links the sugar moiety to the aglycone (the non-sugar part), is a key step. In the biosynthesis of related C-glycosyl flavonoids, it has been observed that C-glycosylation typically precedes other modifications like O-glycosylation. thieme-connect.com This suggests that a sugar, likely in an activated form such as a nucleotide sugar, is attached directly to a precursor of the anthracenone core. The total synthesis of the related alvaradoins E and F has been achieved starting from chrysophanic acid, an anthraquinone (B42736) also found in Alvaradoa species, hinting that similar structures could serve as late-stage precursors in the natural biosynthetic pathway. google.comfigshare.comnih.gov

Enzymatic and Genetic Determinants Implicated in this compound Biosynthesis

While the general pathways for the synthesis of the aglycone core and the sugar moiety are understood, the specific enzymatic and genetic mechanisms governing this compound biosynthesis remain largely uncharacterized. The enzymes responsible for the formation of the crucial C-C bond between the sugar and the anthracenone are of particular interest. Research into the biosynthesis of other plant C-glycosyl compounds has shown that specific C-glycosyltransferases are required. However, for many classes of C-glycosides, including the anthracenones, these specific enzymes have not yet been isolated or characterized. thieme-connect.com As of now, there is very little information available on the specific genes or enzymes that catalyze the precise steps leading to the formation of this compound in Alvaradoa haitiensis. thieme-connect.com

Synthetic Endeavors and Structural Modifications of Alvaradoin H and Its Congeners

Total Synthesis Approaches to the Alvaradoin Scaffold

The total synthesis of complex natural products like alvaradoins often involves strategic retrosynthetic analysis to break down the target molecule into simpler, manageable precursors. For the alvaradoin scaffold, a key challenge lies in the formation of the C-glycosidic bond and the control of multiple stereocenters.

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic strategy for anthracenone (B14071504) C-glycosides, including alvaradoins E and F, typically involves a crucial disconnection at the C-glycosidic linkage. This approach allows for the independent synthesis of two major fragments: the anthracenone aglycone precursor and the sugar (glycone) unit. For alvaradoins E and F, chrysophanic acid has been identified as a suitable precursor for the aglycone, while a protected bromosugar serves as the glycone precursor. nih.govmt.comresearchgate.netcore.ac.uk This fragmentation simplifies the synthetic challenge by breaking it into more manageable sub-targets.

Stereoselective Construction of the Glycosidic Linkage

The formation of the C-glycosidic linkage is a critical step in the total synthesis of alvaradoins, requiring high stereoselectivity. In the synthesis of alvaradoins E and F, a key step involves a DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-induced coupling reaction between the anthracenone aglycone precursor (chrysophanic acid) and the bromosugar. nih.govmt.comresearchgate.netcore.ac.uk This reaction has been reported to selectively produce the β-C-glycoside, with a β:α ratio exceeding 20:1. mt.com The stereochemical outcome is paramount as the biological activity is often highly dependent on the correct anomeric configuration. The precise construction of glycosidic bonds, especially 1,2-cis linkages, remains a significant challenge in carbohydrate chemistry, and various strategies, including those involving glycosyl radical intermediates and transition-metal-catalyzed reactions, have been developed to achieve satisfactory stereoselectivity. nih.govfrontiersin.orgproquest.commdpi.com

Strategies for Stereocenter Control in the Aglycone and Glycone Units

Control over stereocenters is fundamental in the synthesis of chiral natural products. In the case of alvaradoins, stereochemistry is present in both the glycone (sugar) and the aglycone (anthracenone) units. The stereochemistry of the glycone unit is typically established by starting with a chiral sugar derivative, such as a bromosugar, where the desired stereochemical configuration is already present or can be readily controlled through established carbohydrate chemistry. nih.govmt.comresearchgate.netcore.ac.uk

A particular challenge in the synthesis of the alvaradoin scaffold is the control of the stereocenter at the C-10 position of the anthracenone aglycone, where the C-glycosidic linkage is formed. For alvaradoin E, this is defined as the 10S stereoisomer. nih.gov However, during the DBU-induced coupling reaction to form the C-glycoside, a 1:1 mixture of diastereomers was observed at the C-10 position, indicating that this particular stereocenter's control is not inherent to the coupling step and may require subsequent separation or epimerization strategies to obtain the desired isomer. mt.com

Convergent and Linear Synthetic Route Comparisons

For complex molecules like alvaradoins, convergent synthesis offers several advantages:

Flexibility : The order of fragment assembly can be more flexible, allowing chemists to choose the most favorable combinations based on fragment reactivity. nih.gov

The synthetic approach to the alvaradoin scaffold, which involves the coupling of pre-synthesized aglycone and glycone units, exemplifies a convergent strategy. This approach is particularly beneficial for the construction of such complex C-glycosides, enabling more efficient access to the target compounds.

Semi-Synthetic Transformations of Alvaradoin H

Semi-synthesis involves chemically modifying naturally occurring compounds to produce new derivatives with potentially improved properties or to facilitate structural elucidation. This approach is particularly valuable when the natural product is difficult to obtain in large quantities through total synthesis or when specific structural modifications are desired. While detailed chemical reactions for the semi-synthesis of this compound are not extensively documented in the provided search results, the existence of semi-synthetic derivatives of alvaradoin E, such as semi-synthetic esters, has been reported. [18 from previous search] These modifications are often explored to enhance biological activity, improve pharmacokinetic profiles, or to overcome limitations of the parent natural product. The general principle involves selective chemical reactions on specific functional groups of the natural product to introduce new moieties or alter existing ones.

Preparation of this compound Analogues and Derivatives for Biological Probing

The synthesis of this compound and its congeners enables the preparation of various analogues and derivatives, which are crucial for understanding their biological mechanisms and for developing new therapeutic agents. These analogues are often designed with specific structural modifications to probe the structure-activity relationships (SAR).

For instance, alvaradoins E-N, a series of anthracenone C-glycosides, including alvaradoin E and F, were isolated from Alvaradoa haitiensis and evaluated for their cytotoxicity against human oral epidermoid carcinoma (KB) cell lines. [4, 10 from previous search, 24 from previous search] Preliminary SAR studies were suggested based on these evaluations, indicating that structural variations among these natural congeners influence their cytotoxic potency. [10 from previous search] Total synthesis efforts, such as those for alvaradoins E and F, directly provide access to these complex molecules, allowing for their direct biological evaluation and serving as benchmarks for further analogue synthesis. mt.comcore.ac.uk

The preparation of analogues involves systematic modifications to different parts of the molecule, such as the sugar moiety, the anthracenone core, or the C-glycosidic linkage. By synthesizing and testing these modified compounds, researchers can identify key structural features responsible for the observed biological activity. This iterative process of synthesis and biological evaluation is fundamental in medicinal chemistry for optimizing lead compounds and developing new drugs.

Chemical Derivatization for Pharmacophore Elucidation

Chemical derivatization plays a crucial role in drug discovery and development by enabling the modification of natural products to enhance their properties, improve their compatibility with analytical techniques, and, critically, to elucidate their pharmacophores. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response.

While specific detailed studies on the chemical derivatization of this compound for pharmacophore elucidation are not extensively documented, research on its congener, alvaradoin E, provides valuable insights. Alvaradoin E, which shares structural similarities with this compound, was considered for further evaluation through derivatization and analog development to identify its lead pharmacophore. proquest.com This suggests that similar strategies would be applicable to this compound to understand the structural requirements for its biological activity.

General approaches to chemical derivatization often involve modifications of hydroxyl groups, amines, or carbonyls to alter solubility, stability, or to introduce specific tags for analytical detection. For complex natural products like alvaradoins, such derivatizations could involve acetylation, methylation, or the introduction of various functional groups to probe the impact on binding affinity and biological response. Studies involving pharmacophore modeling for related compounds, such as p53-MDM2 inhibitors (where alvaradoins E and M have been mentioned), often identify key features like aromatic rings and hydrogen bond donors/acceptors as critical for interaction with biological targets.

Synthesis of Chiral and Achiral Analogues

The synthesis of chiral and achiral analogues is fundamental in medicinal chemistry, as the stereochemistry of a molecule can profoundly influence its biological activity, including efficacy and selectivity. Many natural products, including alvaradoins, possess multiple chiral centers, making their synthesis and the generation of specific stereoisomers a significant challenge.

The anthracenone C-glycoside scaffold of this compound presents inherent complexities for synthetic endeavors. The total synthesis of related congeners, alvaradoins E and F, has been achieved, highlighting the synthetic challenges involved. Key difficulties included the stereoselective installation of acid-labile anomeric C-1' acetate (B1210297) and benzoate (B1203000) esters, and the introduction of the C-1' oxygen atom. These synthetic insights into alvaradoins E and F are directly relevant to the potential synthesis of this compound and its analogues, as they share the core anthracenone C-glycoside structure.

Approaches to synthesizing chiral and achiral analogues often involve:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (e.g., sugars or amino acids) and manipulating them through a series of reactions to achieve the desired target molecule. This method is particularly attractive when the target molecule's chirality aligns with an inexpensive natural building block.

Asymmetric Catalysis: Employing chiral catalysts (e.g., transition metal complexes, organocatalysts) to induce stereoselectivity in reactions involving achiral or prochiral substrates. This allows for the formation of one enantiomer or diastereomer preferentially.

Chemoenzymatic and Biocatalytic Strategies for this compound Core Structures

Chemoenzymatic and biocatalytic strategies offer compelling advantages in the synthesis of complex natural products, including improved selectivity, milder reaction conditions, and enhanced sustainability compared to traditional chemical synthesis. Biocatalysis utilizes enzymes or whole cells as catalysts, often leading to highly enantioselective and regioselective transformations that are difficult to achieve through conventional chemical methods. Chemoenzymatic approaches integrate the flexibility of chemical derivatization with the precision of enzyme-catalyzed reactions.

The growing field of biocatalysis has seen rapid advancements, particularly with developments in bioinformatics, genetics, and enzyme engineering, enabling the creation of biocatalysts with enhanced or novel activities. These strategies are increasingly applied to streamline the synthesis of complex natural products.

While specific applications of chemoenzymatic or biocatalytic strategies directly to the synthesis of this compound core structures are not explicitly detailed in the current literature, the inherent complexity of its anthracenone C-glycoside scaffold makes it a strong candidate for such approaches. Enzymes could potentially be employed for:

Stereoselective Glycosylation: Facilitating the formation of the C-glycosidic bond with precise stereocontrol, which is often a challenging step in the synthesis of C-glycosides.

Regioselective Hydroxylation or Oxidation: Introducing hydroxyl groups or other oxygen functionalities at specific positions on the anthracenone core or the glycosyl moiety.

Chiral Resolution: Separating enantiomers or diastereomers of synthetic intermediates, which can be crucial for obtaining stereochemically pure final products.

The integration of enzymatic steps into a broader synthetic route could offer more efficient and environmentally friendly pathways to this compound and its analogues, potentially overcoming some of the challenges associated with purely chemical methods. This area represents a promising avenue for future research into the scalable and sustainable production of this compound and its congeners.

Mechanistic Dissection of Alvaradoin H S Biological Activities in Pre Clinical Models

In Vitro Cellular Responses to Alvaradoin H

Antiproliferative Effects on Select Cancer Cell Lines (e.g., KB, LNCaP)

No specific data on the antiproliferative effects of this compound against KB or LNCaP cancer cell lines, including IC50 values, are available.

Induction of Programmed Cell Death (Apoptosis) Pathways

There is no published research detailing the pro-apoptotic activity of this compound.

Morphological Hallmarks (Chromatin Condensation)

Studies describing morphological changes such as chromatin condensation in cells treated with this compound have not been found.

Mitochondrial Membrane Potential Dysregulation

There is no available information regarding the effects of this compound on mitochondrial membrane potential.

Annexin V and TUNEL Assay Outcomes

Results from Annexin V or TUNEL assays to confirm apoptosis induction by this compound are not available in the literature.

Caspase Cascade Activation Analysis

There is no data on the activation of the caspase cascade in response to treatment with this compound.

Further research is required to elucidate the potential biological activities and mechanisms of action of this compound.

Modulation of Cell Cycle Progression (e.g., G2 Phase Arrest)

There is no specific information available in the scientific literature detailing the effects of this compound on cell cycle progression or its potential to induce G2 phase arrest. While some related compounds have been investigated for their impact on the cell cycle, these findings cannot be attributed to this compound.

Investigations into Immunomodulatory Actions

No studies investigating the potential immunomodulatory actions of this compound have been identified in the available scientific literature.

Exploration of Antimicrobial and Antiviral Properties

There is currently no published research exploring the antimicrobial or antiviral properties of this compound.

In Vivo Efficacy Studies in Non-Human Disease Models

Antitumor Activity in Murine Models (e.g., P388 Leukemia, Hollow Fiber Model)

Specific in vivo efficacy studies of this compound, including its antitumor activity in murine models such as P388 leukemia or the hollow fiber model, have not been reported in the scientific literature. While the hollow fiber model has been used to evaluate other alvaradoins, data for this compound is not available.

Anti-inflammatory Effects in Relevant Animal Models

There are no available studies on the anti-inflammatory effects of this compound in any relevant animal models.

Pharmacodynamic Profiling in Pre-clinical Systems

Information regarding the pharmacodynamic profiling of this compound in pre-clinical systems is not available in the current body of scientific literature.

Identification and Characterization of Molecular Targets

The precise molecular targets of this compound have not yet been elucidated. However, studies on analogous compounds suggest potential areas of interaction that warrant further investigation.

Enzyme Inhibition/Activation Studies

There is currently no publicly available research detailing the specific enzyme inhibition or activation profiles of this compound. The broader class of anthracenone (B14071504) C-glycosides, to which this compound belongs, has been studied for various biological activities, but specific enzymatic targets have not been consistently identified across the class. Future research may explore the effects of this compound on key enzymes involved in cellular proliferation and survival, such as kinases, phosphatases, or metabolic enzymes, to better understand its mode of action.

Protein-Protein Interaction Modulation (e.g., p53-MDM2 interaction)

Direct studies on the modulation of protein-protein interactions by this compound are not yet available. However, there is some indication that compounds within the alvaradoin family may influence pathways involving the tumor suppressor protein p53. One study has suggested that "alvaradoin" can increase the expression of p53. researchgate.net The p53 pathway is critically regulated by its interaction with MDM2, which targets p53 for degradation. Disruption of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53's tumor-suppressive functions. While not directly demonstrated for this compound, the potential upregulation of p53 by related compounds suggests that investigating its effect on the p53-MDM2 interaction could be a fruitful area of research.

Nucleic Acid Binding and Intercalation Studies

There is no specific information available regarding the binding or intercalation of this compound with nucleic acids. The chemical structure of anthracenones, with their planar aromatic ring systems, suggests the possibility of DNA intercalation. Intercalating agents can insert themselves between the base pairs of DNA, leading to structural changes that can interfere with DNA replication and transcription, ultimately inducing apoptosis. Research on the related compound, alvaradoin E, has shown it induces apoptosis and DNA cleavage, which could be consistent with a mechanism involving DNA interaction, although direct binding or intercalation studies have not been reported. nih.gov

Subcellular Events and Signaling Pathway Perturbations

Insights into the subcellular effects of the alvaradoin class of compounds come primarily from studies on alvaradoin E, which has been shown to induce apoptosis through mechanisms involving mitochondria.

Effects on Mitochondrial Dynamics and Bioenergetics

Studies on alvaradoin E have demonstrated a direct impact on mitochondrial integrity. Treatment of cancer cells with alvaradoin E led to a dose-dependent depolarization of the mitochondrial membrane. nih.gov This loss of mitochondrial membrane potential is a key early event in the intrinsic pathway of apoptosis. It disrupts the normal bioenergetic function of mitochondria and can lead to the release of pro-apoptotic factors into the cytoplasm.

Table 1: Effect of Alvaradoin E on Mitochondrial Membrane Potential in LNCaP Cells

| Alvaradoin E Concentration (µM) | Duration of Treatment | Observation |

| 0.07 - 1.12 | 12 hours | Dose-dependent membrane depolarization |

Data derived from studies on alvaradoin E as a proxy for the potential activity of this compound. nih.gov

Endoplasmic Reticulum Stress Response Analysis

Currently, there is no scientific literature available that investigates the effects of this compound on the endoplasmic reticulum (ER) stress response. The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in its function can lead to the unfolded protein response (UPR), which can trigger apoptosis if the stress is prolonged or severe. Given that alvaradoin E has been shown to induce apoptosis, investigating the potential role of ER stress in the mechanism of action of this compound and other related compounds would be a valuable area for future research.

Autophagy Pathway Crosstalk

There is currently no available research detailing the interaction of this compound with key autophagy-regulating pathways such as the mTOR, AMPK, or Beclin-1 signaling cascades in pre-clinical models. Studies elucidating how this compound might modulate the formation of the autophagosome, its fusion with lysosomes, or the subsequent degradation of cellular components have not been published.

Epigenetic Modifications Induced by this compound

Information regarding the capacity of this compound to alter the epigenetic landscape of cells is not present in the current body of scientific literature. There are no available studies that have investigated the effect of this compound on DNA methylation patterns, histone acetylation or methylation, or the expression of microRNAs and other non-coding RNAs in pre-clinical settings.

Further research is required to determine if this compound possesses any biological activity in the realms of autophagy and epigenetics. Future studies would need to be designed to specifically investigate these potential mechanisms to ascertain if this compound has a future in therapeutic development targeting these pathways.

Structure Activity Relationship Sar and Computational Studies of Alvaradoin H

Identification of Key Structural Features Essential for Biological Activity

The biological activity of alvaradoins, a class of anthracenone (B14071504) C-glycosides, is intricately linked to their specific structural components. nih.gov Studies involving various alvaradoin analogs have highlighted the importance of the anthracenone core, the C-glycosidically linked sugar moiety, and the nature and position of substituents on both the aglycone and glycone parts for their cytotoxic and antitumor properties. vulcanchem.comnih.govresearchgate.net

The anthracenone core serves as the foundational scaffold, but its activity is significantly modulated by the attached sugar and other functional groups. The C-glycosidic linkage, which connects the sugar unit to the anthracenone core at position C-10, is a critical feature. researchgate.net The type of sugar and its acylation pattern are also pivotal. For instance, comparisons between different alvaradoins reveal that variations in the ester groups on the sugar moiety can lead to substantial differences in cytotoxicity.

Impact of Glycone and Aglycone Modifications on Potency and Selectivity

Modifications to both the glycone (sugar) and aglycone (non-sugar) portions of alvaradoin H have a profound impact on its potency and selectivity. wjpsonline.com The sugar moiety is not merely a passive carrier; its structure and substituents actively participate in the biological activity. wjpsonline.com

Alterations in the acylation of the glycone unit, for example, have been shown to modulate cytotoxic potency. The presence of specific acyl groups, such as acetyl or senecioyl moieties, and their position on the sugar ring can enhance or diminish activity. researchgate.net This suggests that the glycone portion of the molecule is involved in key interactions with the biological target.

Stereochemical Influences on this compound's Pharmacological Profile

Stereochemistry plays a critical role in the biological activity of chiral molecules like this compound. nih.govuou.ac.in The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target, which is typically a chiral entity like a protein or nucleic acid. libretexts.org

For alvaradoins, the stereochemistry at the C-10 position, where the glycone unit is attached to the anthracenone core, is of particular importance. researchgate.net Studies have shown that different stereoisomers can exhibit vastly different biological activities. For instance, the S configuration at C-10 has been identified in several bioactive alvaradoins. researchgate.net This stereochemical preference suggests that a specific spatial orientation of the sugar moiety relative to the aglycone is necessary for optimal interaction with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ljmu.ac.uknih.gov For this compound and its analogs, QSAR studies can provide valuable insights into the structural features that are most influential for their cytotoxic effects.

A typical QSAR study involves several key steps:

Data Set Preparation: A series of alvaradoin analogs with their corresponding measured biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of the calculated descriptors with the biological activity. ljmu.ac.uk

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds. biolscigroup.usnih.gov

A statistically robust QSAR model for alvaradoins could help in predicting the activity of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. rsc.org The descriptors included in the final model can also offer a mechanistic interpretation of the structural requirements for activity. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and its biological target at an atomic level. ebsco.comeuropeanreview.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. europeanreview.org For this compound, docking studies can be used to hypothesize its binding mode within the active site of a potential target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. scielo.sa.cr The results can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the this compound-target complex over time. rsc.orgmdpi.complos.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. ebsco.com MD simulations can assess the stability of the docked pose, reveal conformational changes in the protein and ligand upon binding, and provide a more detailed picture of the binding energetics.

Advanced Analytical and Spectroscopic Characterization of Alvaradoin H

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a cornerstone technique for determining the precise molecular formula of a novel compound. Unlike low-resolution mass spectrometry which provides the nominal mass, HR-MS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the differentiation of molecules with the same nominal mass but different elemental compositions.

For alvaradoin H, HR-MS analysis is critical in establishing its molecular formula. By comparing the experimentally measured accurate mass with the theoretical masses of potential elemental compositions, a single, unambiguous molecular formula can be assigned. This information is fundamental for the subsequent structural elucidation steps.

Interactive Data Table: Illustrative HR-MS Data for a Hypothetical Compound

| Parameter | Value |

| Ionization Mode | ESI+ |

| Measured m/z | 431.1285 |

| Adduct | [M+H]⁺ |

| Calculated Mass [M] | 430.1212 |

| Proposed Formula | C₂₂H₂₂O₉ |

| Calculated Mass for Formula | 430.1213 |

| Mass Difference (ppm) | 0.23 |

Note: This table is for illustrative purposes only, as specific HR-MS data for this compound is not publicly available.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and advanced two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle of this compound.

2D NMR Techniques for Structural Elucidation (e.g., HMBC, HSQC, ROESY)

2D NMR experiments provide correlation data that reveal how different atoms within a molecule are connected, either through bonds or through space.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the proton and carbon signals of all CH, CH₂, and CH₃ groups in this compound.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). This information is crucial for connecting the individual spin systems and piecing together the carbon skeleton of this compound, including the placement of quaternary carbons and heteroatoms.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of the number of bonds separating them. This is particularly useful for determining the relative stereochemistry and conformation of the molecule.

Interactive Data Table: Representative 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation Type | Information Gained for this compound |

| HSQC | ¹J_CH | Direct C-H connectivities |

| HMBC | ²J_CH, ³J_CH | Long-range C-H connectivities, assembly of the carbon skeleton |

| ROESY | Through-space H-H | Relative stereochemistry and conformational analysis |

Note: This table illustrates the general application of these techniques, as specific 2D NMR data for this compound is not publicly available.

Stereochemical Assignment through NOESY and Chiral NMR

The determination of the relative and absolute stereochemistry of a chiral molecule like this compound is a critical aspect of its characterization.

Nuclear Overhauser Effect Spectroscopy (NOESY): Similar to ROESY, NOESY experiments detect through-space interactions between protons. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing quantitative distance constraints that are essential for defining the relative stereochemistry of chiral centers.

Chiral NMR Spectroscopy: This technique involves the use of chiral solvating agents or chiral derivatizing agents to create diastereomeric complexes or derivatives of the enantiomers of this compound. These diastereomers will have distinct NMR spectra, allowing for the potential differentiation and assignment of the absolute configuration.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for determining the absolute configuration of stereocenters.

The experimental CD spectrum of this compound would be compared to the theoretically calculated CD spectra for its possible enantiomers. A good correlation between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.

X-ray Crystallography of this compound and Its Co-crystals for Definitive Structural Insights

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule. This technique involves diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

A successful X-ray crystallographic analysis of this compound, or a suitable crystalline derivative, would provide an unambiguous determination of its complete molecular structure, including its connectivity and absolute stereochemistry, thus confirming the assignments made by spectroscopic methods. However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge for complex natural products.

Future Perspectives and Research Trajectories for Alvaradoin H

Alvaradoin H as a Lead Compound for Pre-clinical Drug Development

This compound has shown promising cytotoxic effects against various cancer cell lines, including human oral epidermoid carcinoma (KB) and prostate cancer (LNCaP) cells. Its initial evaluation in the in vivo hollow fiber assay suggests a favorable starting point for more comprehensive preclinical studies. The development of this compound as a lead compound will necessitate a multi-pronged approach focused on elucidating its mechanism of action, improving its pharmacological properties, and expanding its evaluation in relevant cancer models.

A critical next step is the identification of its molecular target(s). Understanding how this compound exerts its cytotoxic effects is paramount for rational drug development. Techniques such as chemical proteomics, which can identify small molecule-protein interactions, could be employed to uncover its direct binding partners within the cell. Furthermore, preliminary structure-activity relationship (SAR) studies on the alvaradoin class of compounds have suggested that both the anthracenone (B14071504) core and the glycoside moiety are crucial for its cytotoxic activity. Future synthetic efforts could focus on modifying these structures to enhance potency and selectivity.

The table below summarizes the reported cytotoxic activity of this compound.

| Cell Line | Description | Activity |

| KB | Human Oral Epidermoid Carcinoma | Cytotoxic |

| LNCaP | Human Prostate Carcinoma | Cytotoxic |

Data derived from in vitro and in vivo hollow fiber assays.

Further preclinical development should also involve testing in more complex models, such as patient-derived xenografts, to assess its efficacy in a setting that more closely mimics human tumors.

Utility of this compound as a Chemical Probe for Biological Pathway Elucidation

Beyond its therapeutic potential, this compound could serve as a valuable chemical probe to dissect complex biological pathways implicated in cancer. Its unique chemical structure could be leveraged to selectively perturb specific cellular processes, thereby illuminating their roles in disease. The identification of the cellular target of this compound will be the gateway to its use as a chemical probe.

Once the target is known, researchers can use this compound to study the downstream effects of modulating that target's activity. For instance, if this compound is found to inhibit a particular enzyme, it could be used to study the consequences of that inhibition on signaling cascades, metabolic pathways, or gene expression. This approach can provide insights that are not achievable through genetic methods alone, as a chemical probe can offer temporal control over protein function.

Exploration of Novel Delivery Systems for Enhanced Pre-clinical Efficacy

A significant hurdle in the development of many natural product-based anticancer agents is their poor aqueous solubility and limited bioavailability. While specific data for this compound is not yet available, this is a common challenge for anthracenone glycosides. To overcome these potential limitations, the exploration of novel drug delivery systems will be crucial for enhancing the preclinical efficacy of this compound.

Various formulation strategies can be explored, including the use of nanocarriers such as liposomes, polymeric nanoparticles, or cyclodextrin-based nanocapsules. These delivery systems can improve the solubility of hydrophobic drugs, protect them from metabolic degradation, and potentially enable targeted delivery to tumor tissues, thereby increasing their therapeutic index and reducing off-target toxicity. For instance, encapsulation within nanoparticles could improve the pharmacokinetic profile of this compound, leading to sustained release and higher concentrations at the tumor site.

Integration of Omics Technologies in this compound Research

The integration of "omics" technologies, such as genomics, proteomics, and metabolomics, will be instrumental in advancing our understanding of this compound's biological activity. These powerful tools can provide a global view of the cellular response to treatment with this compound, offering clues to its mechanism of action and identifying potential biomarkers of response.

Genomic and transcriptomic profiling of cancer cells treated with this compound can reveal changes in gene expression patterns, highlighting the pathways that are perturbed by the compound. This information can help to formulate hypotheses about its mechanism of action. Similarly, proteomic approaches can identify changes in protein expression and post-translational modifications, providing further insights into the cellular pathways affected. Metabolomic analysis can shed light on how this compound impacts cellular metabolism, a hallmark of cancer. The application of these technologies will be crucial for a comprehensive understanding of this compound's effects and for its rational development as a therapeutic agent.

Challenges and Opportunities in the Translational Research of this compound

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges, and this compound is no exception. A significant hurdle for this class of compounds is potential metabolic instability and unfavorable pharmacokinetic properties. For instance, related alvaradoins that showed activity in the hollow fiber assay were found to be inactive in a more stringent intravenous murine leukemia model, suggesting rapid metabolic degradation or poor drug distribution. This highlights a critical area for investigation and potential chemical modification to improve in vivo stability and delivery.

Despite these challenges, there are significant opportunities. The potent cytotoxicity of this compound against multiple cancer cell lines suggests it could be effective against a range of tumors. The discovery of a novel mechanism of action would represent a significant breakthrough, particularly for cancers that have developed resistance to existing therapies. Furthermore, its natural origin provides a unique chemical scaffold that can be explored and optimized through medicinal chemistry.

Interdisciplinary Approaches to Uncover Underexplored Bioactivities and Applications

The initial discovery of this compound was the result of a collaborative effort involving botany, chemistry, and pharmacology, highlighting the power of interdisciplinary research in natural product drug discovery. Future research on this compound would greatly benefit from continued and expanded interdisciplinary collaborations.

The ethnobotanical context of Alvaradoa haitiensis and other plants from the Picramniaceae family could provide clues to other potential bioactivities. Plants in this family have been noted for their bitter bark, a characteristic often associated with medicinal properties. Collaborations with ethnobotanists and phytochemists could lead to the discovery of new therapeutic applications for this compound beyond cancer, such as antimicrobial or anti-inflammatory activities. Furthermore, collaborations with synthetic chemists will be essential for creating analogs of this compound with improved properties, and partnerships with clinicians will be crucial for designing and implementing future clinical trials.

Q & A

Q. How can researchers conduct a systematic literature review on alvaradoin H to identify knowledge gaps?

Methodological Answer:

- Step 1 : Use academic databases (e.g., PubMed, SciFinder, Web of Science) with keywords such as "this compound," "CAS 3086-44-0," "synthesis," and "bioactivity." Apply Boolean operators to refine searches (e.g., "this compound AND cytotoxicity") .

- Step 2 : Screen results using inclusion/exclusion criteria (e.g., peer-reviewed articles from 2015–2025). Prioritize studies with reproducible methodologies .

- Step 3 : Map findings to identify gaps (e.g., limited data on pharmacokinetics or structural analogs). Tools like PRISMA flow diagrams can systematize this process .

What frameworks are suitable for formulating research questions about this compound’s biological activity?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions align with practical and academic goals. For example:

- Novelty: "Does this compound exhibit unique binding affinities compared to structurally similar flavonoids?"

- Use PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies:

Advanced Research Questions

Q. How should researchers design experiments to elucidate this compound’s mechanism of action?

Methodological Answer:

Q. How can contradictory data on this compound’s efficacy be resolved in pharmacological studies?

Methodological Answer:

- Root-Cause Analysis :

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to assess heterogeneity and publication bias .

Data Management and Reporting

Q. What are best practices for documenting this compound’s chemical properties in academic publications?

Methodological Answer:

- Structured Reporting : Follow IUPAC guidelines for chemical nomenclature and include:

- Table 1 : Key Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 3086-44-0 | |

| Molecular Formula | C₂₀H₁₃NO₄ | |

| Solubility | DMSO-soluble, aqueous-limited | Experimental |

- Safety Data : Reference GHS classification (e.g., H302 for oral toxicity) and handling protocols .

Q. How should researchers address ethical considerations in in vivo studies involving this compound?

Methodological Answer:

- Ethical Compliance :

- Obtain IRB/IACUC approvals, detailing this compound’s toxicity profile and dosing protocols .

- Use the 3Rs Framework (Replacement, Reduction, Refinement) to minimize animal use .

Handling Methodological Complexity

Q. What strategies improve reproducibility in this compound synthesis protocols?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.